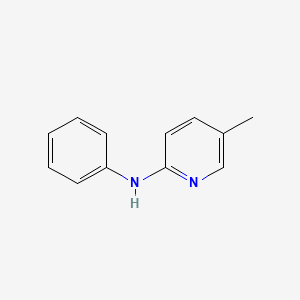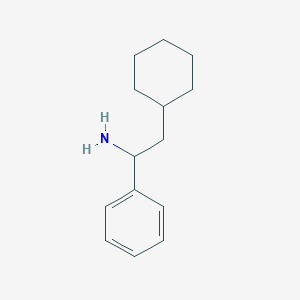![molecular formula C10H9N3O4 B3328309 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 444288-94-2](/img/structure/B3328309.png)
1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies :Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors, including the presence of different functional groups and the stereochemistry of the molecule .Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine ring, which is a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticonvulsant Activity
In particular, the non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biological Activities
A number of pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Antitumor Activity
Some dispiro[2H-indene-2,3’-pyrrolidine-2’,3"-[3H]indole]-1,2"(1"H, 3H)-diones exhibited potent antitumor activity close to or better than the standard drug (doxorubicin) in different cancer cell lines .
Inhibition of Collagen Synthesis
N2,N4-bis (2-methoxyethyl)pyrrolidine-2,4-dicarboxamide (HOE-077), which is a prodrug of pyridine-2,4-dicarboxylic acid (24PDC), can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Anti-fibrotic Activity
2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) displays anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique and complex manner.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence biological activity, including kinase inhibition . This suggests that the compound may affect various biochemical pathways related to kinase activity.
Pharmacokinetics
It’s known that pyrrolidine derivatives can have high metabolic stability . This suggests that the compound may have good bioavailability.
Result of Action
It’s known that pyrrolidine derivatives can have nanomolar activity against certain targets . This suggests that the compound may have potent effects at the molecular and cellular levels.
Action Environment
It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates . This suggests that the compound’s action, efficacy, and stability may be influenced by its chemical environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-pyridin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-8-3-4-9(15)13(8)17-10(16)12-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVUDXZMEAQWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727140 | |
| Record name | 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione | |
CAS RN |
444288-94-2 | |
| Record name | 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)

![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)
![4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328284.png)
![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)


![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)
![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)